Desulfo Glucoraphanin-d5
CAS No.:
Cat. No.: VC0208462
Molecular Formula: C₁₂H₁₈D₅NO₇S
Molecular Weight: 362.47
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₂H₁₈D₅NO₇S |
|---|---|
| Molecular Weight | 362.47 |
Introduction
Chemical Properties and Structure
Chemical Identity and Fundamental Properties
Desulfo Glucoraphanin-d5 possesses distinct chemical properties that facilitate its role in analytical and biological research. According to available data, there are some variations in the reported molecular formula, with sources indicating either C12H18D5NO7S or C12H23NO7S2 , reflecting potential differences in structural interpretation or preparation methods. The most accurate formula appears to be C12H18D5NO7S, which properly accounts for the five deuterium atoms replacing five hydrogen atoms in the parent structure.
The molecular weight of Desulfo Glucoraphanin-d5 is reported as 362.47 g/mol, which aligns with the expected mass increase from the substitution of five hydrogen atoms with the heavier deuterium isotopes. This controlled isotopic modification increases the molecular weight by approximately 5 atomic mass units compared to non-deuterated desulfo glucoraphanin.
Structural Characteristics
Structurally, Desulfo Glucoraphanin-d5 maintains the core framework of desulfo glucoraphanin while incorporating five deuterium atoms. The compound is known by several synonyms, including 4-Methylsulfinylbutyldesulfoglucosinolate-d5 and 1-Thio-1-[N-hydroxy-5-(Methylsulfinyl)pentaniMidate]-d5 β-D-Glucopyranose , which provide insight into its structural components.
The molecule features a β-D-glucopyranose moiety connected via a thioglycosidic linkage to an N-hydroxy-5-(methylsulfinyl)pentanimidate group. The deuterium atoms are likely positioned on the aliphatic chain, specifically in the methylsulfinylbutyl segment, though exact deuteration positions may vary depending on the synthesis method employed.
The "desulfo" prefix indicates the absence of the sulfate group that would be present in intact glucoraphanin, representing an important structural distinction that affects both the compound's chemical behavior and biological activity.
Physical Properties
While detailed physical property data specific to Desulfo Glucoraphanin-d5 is limited in the available literature, the compound is expected to share many physical characteristics with non-deuterated desulfo glucoraphanin. These likely include water solubility due to the presence of the sugar moiety, relative stability under appropriate storage conditions, and specific spectroscopic properties that facilitate its identification and quantification in analytical applications.
The deuterium labeling introduces subtle changes in the compound's physical behavior, particularly in terms of mass spectrometric properties, which is advantageous for its application as an internal standard in quantitative analyses.
Synthesis and Purification
Synthesis Methods
The synthesis of Desulfo Glucoraphanin-d5 can be achieved through multiple approaches, with the primary methods involving either enzymatic modification of naturally derived glucoraphanin or chemical synthesis techniques that incorporate isotopic labeling.
In the enzymatic approach, glucoraphanin isolated from plant sources undergoes controlled desulfation using arylsulfatase enzymes, followed by controlled deuteration procedures to introduce the five deuterium atoms at specific positions. This process requires careful optimization of reaction conditions, including temperature, pH, and incubation time, to ensure high yields and purity.
Alternatively, chemical synthesis pathways involve complex multi-step procedures that build the molecule with deuterated precursors incorporated at appropriate stages. Both approaches must carefully control reaction parameters to ensure the correct placement of deuterium atoms and to maintain the stereochemical integrity of the compound.
Purification Techniques
The purification of Desulfo Glucoraphanin-d5 relies on sophisticated analytical techniques to ensure product identity and purity. High-Performance Liquid Chromatography (HPLC) represents a primary method for both monitoring reaction progress and purifying the final product. HPLC separation typically employs reverse-phase columns with carefully optimized mobile phase compositions to achieve effective separation from related compounds and synthesis byproducts.
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information for structural confirmation, with deuterium NMR offering specific insights into the positions and integrity of the isotopic labels. Mass spectrometry further confirms the molecular weight and fragmentation pattern, which are distinct from the non-deuterated counterpart due to the presence of the five deuterium atoms.
The purification protocol may also include additional steps such as solid-phase extraction or preparative chromatography to achieve the high purity levels required for research applications, particularly when the compound is intended for use as an analytical standard or in metabolic studies.
Biological Activity and Applications
Mechanism of Action
The biological activity of Desulfo Glucoraphanin-d5 primarily derives from its relationship to sulforaphane, a potent bioactive compound formed through enzymatic conversion. While the deuterated compound itself serves mainly as an analytical tool, understanding its potential biological effects requires consideration of its metabolic pathway.
Research indicates that desulfo glucoraphanin can be converted to sulforaphane, which exhibits significant anti-cancer properties through multiple mechanisms. This conversion process, mediated by myrosinase enzymes, represents a key aspect of the compound's biological significance.
Recent studies have also suggested that desulfo glucoraphanin may release hydrogen sulfide in a cysteine-dependent manner, indicating additional biological mechanisms beyond those associated with sulforaphane formation. This finding opens new avenues for understanding the compound's potential physiological effects and therapeutic applications.
Research Applications
Desulfo Glucoraphanin-d5 serves several critical research functions, primarily as a stable isotope-labeled internal standard for quantitative analysis. The deuterium labeling creates a compound that behaves nearly identically to the non-labeled version in most chemical and biological systems, yet can be distinguished by mass spectrometric methods.
This property makes it invaluable for:
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Quantitative measurement of desulfo glucoraphanin in complex biological matrices
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Metabolic tracing studies examining the absorption, distribution, metabolism, and excretion of glucosinolates
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Investigation of glucosinolate biosynthesis pathways in plants
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Analytical method development and validation
The compound's utility extends to research on glucosinolate metabolism across different biological systems, from plant tissues to human subjects, providing insights that would be difficult to obtain without stable isotope labeling.
Analytical Research
In analytical applications, Desulfo Glucoraphanin-d5 has proven particularly valuable for quantitative analysis of glucosinolates in plant materials and biological samples. The preparation techniques for such analyses often involve:
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Tissue homogenization in appropriate extraction media (often methanol-based)
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Centrifugation to remove insoluble materials
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Sample dilution to appropriate concentrations
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Analysis via UHPLC-MS/MS with Desulfo Glucoraphanin-d5 as an internal standard
This methodology enables researchers to accurately quantify glucoraphanin and related compounds across different tissues, growth stages, or treatment conditions, supporting both fundamental research on plant biochemistry and applied studies on the nutritional value of cruciferous vegetables.
Comparison with Related Compounds
Relationship to Glucoraphanin
Desulfo Glucoraphanin-d5 differs from its parent compound, glucoraphanin, in several important ways. Glucoraphanin (4-Methylsulfinylbutyl glucosinolate, CAS 21414-41-5) is a naturally occurring glucosinolate with the molecular formula C12H23NO10S3 . It contains a sulfate group that is absent in the desulfo form, representing a key structural distinction.
The desulfation process removes this sulfate group, creating desulfo glucoraphanin, which serves as the precursor for the deuterated compound. This modification affects the compound's chemical reactivity, particularly with respect to enzymatic interactions, while maintaining many of the core structural features that determine its biological potential.
The relationship between these compounds is further contextualized by their roles in plant metabolism, where glucoraphanin serves as a defense compound against pests and pathogens, while the desulfo form represents an intermediate in both analytical processing and potential metabolic pathways.
Advantages of the Deuterated Form
The deuterated form offers several significant advantages compared to non-deuterated desulfo glucoraphanin:
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Enhanced stability due to the kinetic isotope effect, which can slightly reduce the rate of certain chemical reactions involving the deuterated bonds
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Improved utility as an internal standard for quantitative analysis
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Distinctive mass spectrometric properties that facilitate identification and quantification
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Potential for use in metabolic tracing studies that would be impossible with non-labeled compounds
Additionally, the acetylated structure of Desulfo Glucoraphanin-d5 may enhance stability and bioavailability compared to its parent compound, making it particularly useful for research and potential therapeutic applications.
Current Research and Future Directions
Recent Research Developments
Current research involving Desulfo Glucoraphanin-d5 primarily focuses on its application in analytical chemistry and metabolic studies. The compound serves as a valuable tool for investigating the complex biosynthesis and metabolism of glucosinolates in plants and their subsequent fate in biological systems.
Recent studies have elucidated the glucoraphanin biosynthesis pathway, identifying key processes including side chain extension, core structure synthesis through a five-step process (oxidation, conjugation, carbon-sulfur cleavage, glycosylation, and sulfation), and side chain modification . These processes involve numerous regulatory genes and enzymes, including SUR1, CYP79F1, CYP83A1, C-S lyase, and sulfotransferases (SOT17 and SOT18) .
Additionally, research has examined the variations in glucoraphanin concentration during plant development, particularly in broccoli sprouts, where glucoraphanin levels decrease sharply after seed germination before stabilizing in later growth stages . Such studies benefit from the availability of stable isotope-labeled standards like Desulfo Glucoraphanin-d5 for accurate quantification.
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